6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol
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Overview
Description
6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2-mercaptopyrimidine.
Condensation Reaction: 4-fluoroaniline is reacted with 2-mercaptopyrimidine under acidic conditions to form the desired compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl or sulfinyl derivative.
Reduction: The compound can be reduced to modify the pyrimidine ring or the fluorophenyl group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, reduced pyrimidine compounds, and substituted fluorophenyl derivatives.
Scientific Research Applications
6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole: This compound has a similar structure but with an imidazo[2,1-b]thiazole ring.
4-Fluorophenyl-pyrimidine derivatives: These compounds share the fluorophenyl-pyrimidine core but differ in other substituents.
Uniqueness
6-(4-Fluorophenyl)-2-mercaptopyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its mercapto group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQADNNGVUZCZOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517360 |
Source
|
Record name | 6-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33166-85-7 |
Source
|
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33166-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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